molecular formula C21H17BrN2O2S B14192934 1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one CAS No. 886462-77-7

1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one

Cat. No.: B14192934
CAS No.: 886462-77-7
M. Wt: 441.3 g/mol
InChI Key: UCEQATNEMXUXMY-UHFFFAOYSA-N
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Description

1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a pyridine ring, and a piperidinone moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one involves multiple steps, typically starting with the formation of the thiophene ring followed by the introduction of the bromobenzoyl and pyridinyl groups. The final step involves the formation of the piperidinone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one can be compared with other similar compounds, such as:

  • 1-[5-(3-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one
  • 1-[5-(3-Fluorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one

These compounds share similar structures but differ in the substituents on the benzoyl group. The unique properties of this compound arise from the presence of the bromine atom, which can influence its reactivity and biological activity.

Properties

CAS No.

886462-77-7

Molecular Formula

C21H17BrN2O2S

Molecular Weight

441.3 g/mol

IUPAC Name

1-[5-(3-bromobenzoyl)-3-pyridin-4-ylthiophen-2-yl]piperidin-4-one

InChI

InChI=1S/C21H17BrN2O2S/c22-16-3-1-2-15(12-16)20(26)19-13-18(14-4-8-23-9-5-14)21(27-19)24-10-6-17(25)7-11-24/h1-5,8-9,12-13H,6-7,10-11H2

InChI Key

UCEQATNEMXUXMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=C(C=C(S2)C(=O)C3=CC(=CC=C3)Br)C4=CC=NC=C4

Origin of Product

United States

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